molecular formula C10H9ClN2O B1367701 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine CAS No. 98947-25-2

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine

Cat. No.: B1367701
CAS No.: 98947-25-2
M. Wt: 208.64 g/mol
InChI Key: UHWNZTCXHWOFSX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine, also known as 4-chloro-3-methylisoxazole-5-amine (CMIXA), is a synthetic compound with a wide range of applications in scientific research. CMIXA is a versatile molecule that can be used to study the biochemical and physiological effects of compounds on cells, tissues, and organisms. It has been used in the synthesis of various compounds, and its mechanism of action has been studied in detail.

Scientific Research Applications

Antimicrobial and Antiviral Properties

  • Antimicrobial Activities : Research has demonstrated the antimicrobial properties of certain derivatives of 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine. For instance, novel triazole derivatives, including those based on this compound, have shown effective antimicrobial activities against various microorganisms (Bektaş et al., 2007).
  • Antiviral Activities : Studies have also revealed the antiviral potential of derivatives of this compound. Specifically, sulfonamide derivatives synthesized from related compounds have displayed anti-tobacco mosaic virus activity (Chen et al., 2010).

Chemical Synthesis and Characterization

  • Novel Synthesis Processes : The compound has been used as a starting material or intermediate in the synthesis of various complex chemical structures. For example, its derivatives have been used to synthesize new forms of heterocyclic compounds, contributing to advancements in chemical synthesis methods (Abbas et al., 2017).
  • Structural Analysis : There has been significant research into the structural characterization of compounds derived from this compound, using techniques like X-ray crystallography and spectroscopic analysis. This research aids in understanding the molecular structure and properties of these compounds (Kerru et al., 2019).

Therapeutic Applications

  • Potential in Neurodegenerative Therapeutics : Some derivatives have shown potential as therapeutics in neurodegenerative diseases. For instance, certain thiazol-2-amines have been identified as promising candidates for the development of Alzheimer's disease treatments due to their dual inhibitory properties on DNase I and 5-LO, two enzymes implicated in the disease (Šmelcerović et al., 2019).

Industrial and Material Science Applications

  • Corrosion Inhibition : Research has explored the use of derivatives in corrosion inhibition, particularly for protecting metal surfaces. Quantum chemical and molecular dynamics simulation studies have been conducted to understand the effectiveness of these compounds as corrosion inhibitors (Kaya et al., 2016).

Mechanism of Action

Target of Action

The compound 4-(4-Chlorophenyl)-3-methylisoxazol-5-amine is structurally similar to Pyraclostrobin , a member of the strobilurin group of fungicides . Pyraclostrobin is known to target Botrytis cinerea and Alternaria alternata . Therefore, it is plausible that this compound may have similar targets.

Mode of Action

Pyraclostrobin, a structurally similar compound, works by disrupting the production of adenosine triphosphate (atp) in the mitochondria . Specifically, oxidative removal of the N-ethoxymethyl group of Pyraclostrobin by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production . This leads to cellular death and ultimately organism mortality .

Biochemical Pathways

Pyraclostrobin, a structurally similar compound, affects the isoprenoid pathway . It alters the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level, leading to a reduction in stem elongation . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, resulting in the production of abscisic acid .

Pharmacokinetics

After oral administration of radiolabelled pyraclostrobin to rats, about 50% of the dose was absorbed . The majority (74-91%) of the radiolabelled dose was eliminated in the faeces, with the remainder (10-13%) in the urine . The metabolism of Pyraclostrobin proceeds through three main pathways .

Result of Action

A structurally similar compound, pyraclostrobin, causes important cellular biochemical processes to be severely disrupted, resulting in cessation of fungal growth .

Action Environment

, and by another as possibly significantly biodegradable. This suggests that environmental factors such as temperature and pH could potentially influence its action and stability.

Biochemical Analysis

Biochemical Properties

4-(4-Chlorophenyl)-3-methylisoxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions are crucial as they help in modulating oxidative stress within cells. Additionally, this compound has been observed to influence the activity of glutathione peroxidase and glutathione reductase, which are essential for maintaining cellular redox balance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in dopaminergic neuroblastoma cells, this compound was found to reduce reactive oxygen species levels and boost the glutathione system . This compound also affects the expression of genes related to oxidative stress and inflammation, such as nuclear factor kappa B and brain-derived neurotrophic factor .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit enzymes involved in oxidative stress pathways, thereby reducing the levels of reactive oxygen species . Additionally, molecular docking studies have demonstrated that this compound can interact with enzymes like glutathione peroxidase and catalase, enhancing their activity and contributing to cellular antioxidant defenses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in vitro has been associated with sustained antioxidant effects and reduced oxidative stress in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects by reducing oxidative stress and inflammation . At higher doses, there may be potential toxic or adverse effects, including disruptions in cellular metabolism and increased oxidative damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox balance. It interacts with enzymes such as glutathione peroxidase and catalase, which play crucial roles in detoxifying reactive oxygen species . These interactions help maintain cellular homeostasis and protect cells from oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It has been shown to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound tends to accumulate in regions with high oxidative stress, where it can exert its antioxidant effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress pathways . This localization is essential for its role in modulating cellular redox balance and protecting cells from oxidative damage.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWNZTCXHWOFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585900
Record name 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98947-25-2
Record name 4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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